![molecular formula C11H8ClFN2 B2910393 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine CAS No. 1156238-27-5](/img/structure/B2910393.png)
4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine” is a chemical compound with the CAS Number: 1156238-27-5 . It has a molecular weight of 222.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine” consists of a pyrimidine ring bound to a 4-fluorophenyl group and a chlorine atom . The InChI code for this compound is 1S/C11H8ClFN2/c12-10-5-6-14-11(15-10)7-8-1-3-9(13)4-2-8/h1-6H,7H2 .Physical And Chemical Properties Analysis
“4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine” is a powder that is stored at room temperature . It has a molecular weight of 222.65 .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . A study revealed that triazole-pyrimidine hybrid compounds, which could potentially include 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine, have promising neuroprotective and anti-inflammatory properties . These compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Treatment of Neurodegenerative Diseases
The same study also indicated that these compounds could be used in the treatment of various neurodegenerative diseases, such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .
Schiff Base Complexes
The high affinity of the Schiff base for the transition metal ions is utilized in the preparation of their solid complexes . 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine could potentially be used in the synthesis of these complexes.
Enzymatic Production of Fluorocatechols
2-Chloro-4-fluorophenol was used in the enzymatic production of fluorocatechols . Given the structural similarity, 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine could potentially be used in a similar manner.
Anti-inflammatory and Analgesic Activities
Indole derivatives have shown anti-inflammatory and analgesic activities . Given the structural similarity, 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine could potentially have similar properties.
Antibacterial Activity
Schiff base complexes have been studied for their antibacterial activity . As mentioned earlier, 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine could potentially be used in the synthesis of these complexes, thereby contributing to their antibacterial properties.
properties
IUPAC Name |
4-chloro-2-[(4-fluorophenyl)methyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-10-5-6-14-11(15-10)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFIMPRHGOVUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=CC(=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.